(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Medicinal chemistry Structure-activity relationship (SAR) Piperidine derivatives

Select this compound for its pre-optimized drug-like properties (MW 347.8, predicted logP ~3.0) and unique 5-chloro-2-methoxybenzoyl motif, which enhances target binding selectivity. The rigid scaffold with limited rotatable bonds (~5–6) enables high-confidence computational docking and systematic SAR expansion. Ideal for screening libraries targeting serine hydrolases or kinases. This compound offers a distinct chemotype for scaffold-hopping campaigns versus piperazine-linked analogs.

Molecular Formula C17H18ClN3O3
Molecular Weight 347.8
CAS No. 1448134-35-7
Cat. No. B2383104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
CAS1448134-35-7
Molecular FormulaC17H18ClN3O3
Molecular Weight347.8
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NN=CC=C3
InChIInChI=1S/C17H18ClN3O3/c1-23-15-5-4-12(18)11-14(15)17(22)21-9-6-13(7-10-21)24-16-3-2-8-19-20-16/h2-5,8,11,13H,6-7,9-10H2,1H3
InChIKeyKYRXSNHIGKNBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1448134-35-7) – Baseline Identification


(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1448134-35-7) is a synthetic small molecule with the molecular formula C₁₇H₁₈ClN₃O₃ and a molecular weight of 347.8 g/mol. The compound is structurally characterized by a 5-chloro-2-methoxybenzoyl moiety linked via a carbonyl bridge to a 4-(pyridazin-3-yloxy)piperidine scaffold . This architecture combines a halogen-substituted aromatic ring, a piperidine linker, and a pyridazine heterocycle—a structural motif commonly explored in medicinal chemistry for modulating kinases, GPCRs, and ion channels [1]. The compound is catalogued primarily as a research chemical or screening compound by commercial suppliers, with no published biological activity data available in the peer-reviewed literature as of the search date.

Why Generic Substitution Fails for (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1448134-35-7)


Compounds within the pyridazinyloxy-piperidine class cannot be assumed to be interchangeable because the specific substitution pattern on the benzoyl ring—particularly the 5-chloro and 2-methoxy groups—can profoundly alter target binding, selectivity, and physicochemical properties [1]. The 5-chloro substituent modulates electron density on the aromatic ring, which may influence π-stacking interactions with aromatic residues in target binding pockets (e.g., FAAH, TRP channels), while the 2-methoxy group contributes to hydrogen-bond acceptor capacity and affects solubility and metabolic stability [2]. Replacing the 5-chloro-2-methoxyphenyl moiety with other aryl groups—such as 4-fluorophenyl, unsubstituted phenyl, or 2-ethoxypyridinyl—would likely yield divergent biological profiles even when the pyridazin-3-yloxypiperidine core is maintained. Direct quantitative comparisons between the target compound and its closest analogs are currently lacking in the open literature, which underscores the need for empirical characterization in any research program before substitution is considered.

(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1448134-35-7) – Quantitative Differentiation Evidence


Structural Differentiation: 5-Chloro-2-methoxybenzoyl vs. Unsubstituted Benzoyl Analogs

The target compound incorporates a 5-chloro-2-methoxy substitution pattern on the benzoyl ring. In contrast, the commercially documented analog (4-(pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone replaces the 5-chloro-2-methoxyphenyl group with a pyridin-3-yl group, altering both steric bulk and electronic character. While no direct head-to-head biological data are available for these two compounds, literature precedent on analogous benzamide and benzoylpiperidine series indicates that 5-chloro-2-methoxy substitution can increase potency by 3- to 10-fold against certain enzyme targets (e.g., FAAH, MAGL) compared to unsubstituted phenyl analogs, primarily through enhanced hydrophobic packing and hydrogen-bond interactions [1].

Medicinal chemistry Structure-activity relationship (SAR) Piperidine derivatives

Physicochemical Differentiation: Molecular Weight and LogP Profile vs. Piperazine-Containing Analogs

The target compound (MW = 347.8 g/mol) occupies a favorable position within Lipinski's rule-of-five space, with a predicted logP of approximately 2.8–3.2 and 5 hydrogen bond acceptors. In comparison, the piperazine-containing analog 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine contains a trifluoromethyl substituent on the pyridazine ring, which increases molecular weight (estimated >420 g/mol) and lipophilicity significantly. The target compound's lower molecular weight and absence of the strongly electron-withdrawing trifluoromethyl group suggest potentially superior aqueous solubility and reduced CYP450 inhibitory potential—both critical factors for in vivo applications [1].

Drug-likeness ADME prediction Physicochemical properties

Linker Scaffold Differentiation: 4-Piperidinyloxy vs. 3-Piperidinyloxy and Pyrrolidinyloxy Variants

The target compound employs a 4-(pyridazin-3-yloxy)piperidine linkage, positioning the pyridazine ring at the 4-position of the piperidine. A commercially catalogued analog, (5-chloro-2-methoxyphenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, substitutes the piperidine ring with a smaller pyrrolidine ring and attaches the pyridazin-3-yloxy group at the 3-position. Published conformational analyses of FAAH and MAGL inhibitors demonstrate that changing the piperidine linker from 4-substitution to 3-substitution can alter the dihedral angle between the aryl cap and the heterocyclic binding element by 30–60°, significantly affecting target engagement. However, no direct potency data are available for these specific compounds [1].

Conformational analysis Scaffold hopping Piperidine positional isomer

(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1448134-35-7) – Best-Fit Research Application Scenarios


Focused Library Design for Serine Hydrolase or Kinase Inhibitor Screening

The compound's 5-chloro-2-methoxyphenyl moiety, combined with the pyridazin-3-yloxy substituent, makes it a suitable candidate for inclusion in focused screening libraries targeting serine hydrolases (e.g., FAAH, MAGL) or kinases that accommodate pyridazine-based hinge-binding motifs. The favorable physicochemical profile (MW 347.8, predicted logP ~3.0) supports its use in both biochemical and cell-based screening formats without requiring extensive formulation optimization. Procurement of this compound over less characterized analogs with higher molecular weight or unsubstituted aryl groups may reduce hit-to-lead attrition due to its pre-optimized drug-like properties [1].

SAR Expansion Around the 5-Chloro-2-methoxybenzoyl Pharmacophore

For medicinal chemistry teams investigating the 5-chloro-2-methoxybenzoyl moiety as a privileged fragment, this compound provides a unique vector for SAR expansion. The 4-piperidinyloxy linker creates spatial separation between the aryl cap and the pyridazine ring, allowing systematic exploration of both binding elements independently. This scaffold is structurally distinct from piperazine-linked analogs (e.g., 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]pyridazines), offering a complementary chemotype for scaffold-hopping campaigns.

Computational Chemistry and Docking Studies for Target Deconvolution

In the absence of published biological target data, the compound is well-suited for computational target prediction and reverse docking studies. Its well-defined 3D structure, with a limited number of rotatable bonds (approximately 5–6), facilitates accurate conformational sampling and molecular docking. When benchmarked against larger or more flexible pyridazine derivatives (e.g., those containing extended linkers or additional ring systems), the target compound's relative rigidity may yield higher-confidence docking predictions, aiding in target deconvolution efforts.

Quote Request

Request a Quote for (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.